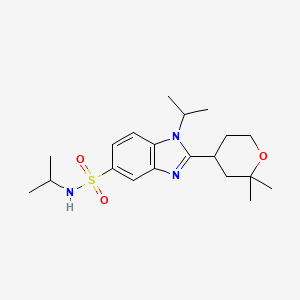

![molecular formula C18H26N4O3S B5578970 N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

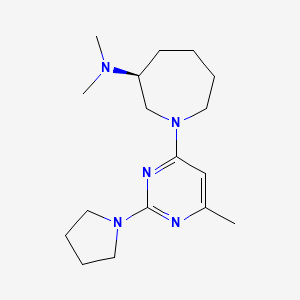

The compound appears to be a complex organic molecule with potential relevance in various chemical and biological contexts. Its name suggests a structure that includes a benzimidazole moiety, an isopropyl group, a pyrrolidinyl segment, and a methanesulfonamide functional group. This combination of features implies potential for activity in fields such as medicinal chemistry or material science, albeit specific applications or activities are not detailed within the scope of this summary.

Synthesis Analysis

Synthesis of complex organic molecules like "N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide" likely involves multi-step organic synthesis routes. Rossi et al. (2014) discuss the synthesis of multiply arylated heteroarenes, which are crucial components in various bioactive derivatives, including possibly complex structures akin to the one . Their review emphasizes the use of palladium-catalyzed direct C–H arylation, a method that could be pertinent for constructing the benzimidazole portion of the molecule (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of such a compound would be defined by its stereochemistry, as indicated by the (3S*,4R*) configuration, and its functional groups. These features dictate the molecule's reactivity and interactions with biological systems or materials. Detailed analysis typically involves computational methods or X-ray crystallography to determine the precise arrangement of atoms and the spatial configuration, although specific studies on this molecule were not identified.

Chemical Reactions and Properties

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the methanesulfonamide group is known for its stability and resistance to hydrolysis, which might confer specific properties on the molecule in terms of bioavailability or reactivity. A review by Kondo (1981) on the mutagenicity of similar compounds underscores the potential biological reactivity of methanesulfonate derivatives, though the focus was more on their genetic effects rather than chemical properties (Kondo, 1981).

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

Research has been conducted on the molecular and supramolecular structures of related compounds, such as N-[2-(pyridin-2-yl)ethyl]methanesulfonamide derivatives. These studies reveal insights into the torsion angles and hydrogen bonding patterns that contribute to the stability and reactivity of these molecules. For instance, the presence of an N-H...N hydrogen bond between the sulfonamide of one molecule and the pyridine N atom of a neighbor indicates a propensity for forming stable, hydrogen-bonded dimers or layers in the solid state (Jacobs et al., 2013).

Bioorganic Chemistry

In bioorganic chemistry, sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit enzymes such as HMG-CoA reductase, showcasing their potential as cholesterol biosynthesis inhibitors. These compounds demonstrate significant potency in inhibiting cholesterol synthesis, highlighting their relevance in the development of new therapeutic agents (Watanabe et al., 1997).

Organometallic Chemistry

In organometallic chemistry, research has explored the synthesis of complexes bearing pyridinesulfonamide ligands. These studies have led to the development of precatalysts for transfer hydrogenation reactions, demonstrating the utility of these complexes in catalytic processes under mild, air-free conditions. Such findings are crucial for advancing sustainable and efficient synthetic methodologies (Ruff et al., 2016).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-12(2)13-10-22(11-16(13)21-26(3,24)25)18(23)9-8-17-19-14-6-4-5-7-15(14)20-17/h4-7,12-13,16,21H,8-11H2,1-3H3,(H,19,20)/t13-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUXEAPRZFLATC-XJKSGUPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)

![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![2-(1H-benzimidazol-2-yl)-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5578985.png)